molecular formula C9H18ClNO3 B8409738 2-Methyl-4-morpholinobutyric acid hydrochloride

2-Methyl-4-morpholinobutyric acid hydrochloride

Cat. No. B8409738
M. Wt: 223.70 g/mol
InChI Key: ARFRAIBHCHKQOP-UHFFFAOYSA-N
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Patent
US03941782

Procedure details

32.0 g. (0.15 mole) of ethyl 2-methyl-4-morpholinobutyrate was combined with 200 ml. of concentrated hydrochloric acid and 200 ml. of water and refluxed with stirring for 20 hours. The solution was concentrated on a rotary evaporator to give a viscous, colorless residue. This material was triturated with acetone, filtered and dried to give 30.6 g. (92%) of colorless crystals, m.p. 155°-157°C.
Name
ethyl 2-methyl-4-morpholinobutyrate
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
colorless crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[C:3]([O:5]CC)=[O:4].[ClH:16]>O>[ClH:16].[CH3:1][CH:2]([CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[C:3]([OH:5])=[O:4] |f:3.4|

Inputs

Step One
Name
ethyl 2-methyl-4-morpholinobutyrate
Quantity
0.15 mol
Type
reactant
Smiles
CC(C(=O)OCC)CCN1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
colorless crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a viscous, colorless residue
CUSTOM
Type
CUSTOM
Details
This material was triturated with acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 30.6 g

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
Cl.CC(C(=O)O)CCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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